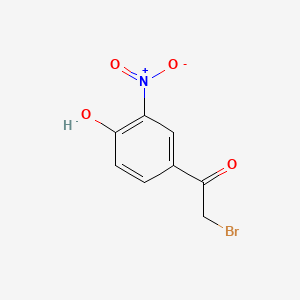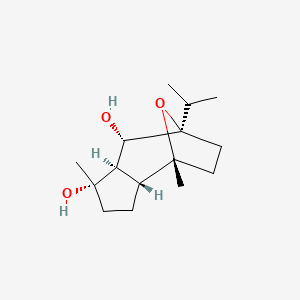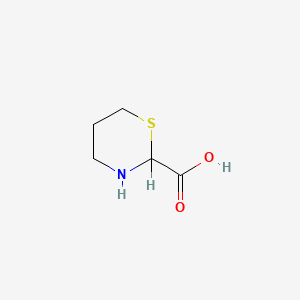
1,3-噻嗪烷-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Thiazinane-2-carboxylic acid is a cyclic organic compound that consists of a six-membered ring containing three carbon atoms, a nitrogen atom, and a sulfur atom . Its molecular formula is C5H9NO2S and its molecular weight is 147.2 g/mol .
Molecular Structure Analysis
The molecular structure of 1,3-Thiazinane-2-carboxylic acid consists of a six-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
1,3-Thiazinane-2-carboxylic acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用
Metabolite in Amino Acid Metabolism
It is well established that homocysteine (Hcy) and its thiolactone (HTL) are reactive towards aldehydes in an aqueous environment, forming substituted thiazinane carboxylic acids . This report provides evidence that Hcy/HTL and formaldehyde (FA) adduct, namely 1,3-thiazinane-4-carboxylic acid (TCA) is formed in vivo in humans .
Biomarker in Human Urine
A gas chromatography–mass spectrometry (GC–MS) based method was elaborated to identify and quantify TCA in human urine . The GC–MS assay may provide a new analytical tool for routine clinical analysis of the role of TCA in living systems in the near future .
Role in Neurodegenerative Diseases
Given the connection between homocysteine and neurodegenerative diseases, the formation of 1,3-thiazinane-4-carboxylic acid in humans could potentially be linked to the pathogenesis of these diseases .
Role in Cardiovascular Diseases
Similarly, the formation of 1,3-thiazinane-4-carboxylic acid could also be linked to cardiovascular diseases, given the known association between elevated homocysteine levels and cardiovascular risk .
Role in Metabolic Disorders
The formation of 1,3-thiazinane-4-carboxylic acid in humans could potentially be linked to various metabolic disorders, given the role of homocysteine in metabolism .
安全和危害
1,3-Thiazinane-2-carboxylic acid is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
作用机制
Mode of Action
The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity. This binding can lead to conformational changes in the enzyme structure, reducing its ability to catalyze reactions. The inhibition of these enzymes can disrupt normal cellular functions, leading to therapeutic effects in disease conditions .
Biochemical Pathways
1,3-Thiazinane-2-carboxylic acid affects several biochemical pathways, particularly those involving protein metabolism and signal transduction. By inhibiting key enzymes, the compound can alter the downstream effects of these pathways, potentially leading to reduced cell proliferation, induction of apoptosis, or modulation of immune responses .
Pharmacokinetics
The compound’s stability and solubility can impact its absorption and overall bioavailability .
Result of Action
At the molecular level, the inhibition of target enzymes by 1,3-Thiazinane-2-carboxylic acid can lead to decreased protein synthesis and altered cell signaling. These changes can result in reduced cell growth and proliferation, making the compound potentially useful in treating conditions like cancer or inflammatory diseases . At the cellular level, these effects can manifest as apoptosis or cell cycle arrest.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of 1,3-Thiazinane-2-carboxylic acid. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its activity .
属性
IUPAC Name |
1,3-thiazinane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-6-2-1-3-9-4/h4,6H,1-3H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESZQYHPXVRLMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(SC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999583 |
Source


|
| Record name | 1,3-Thiazinane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78233-48-4 |
Source


|
| Record name | 1,3-Thiazine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078233484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Thiazinane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



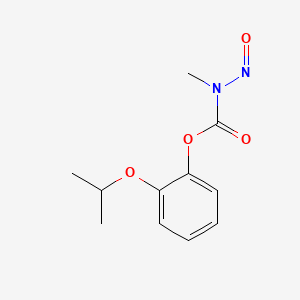



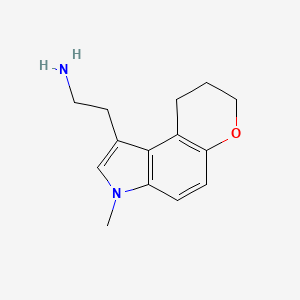
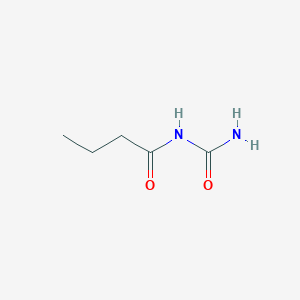

![[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1219391.png)

